3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile
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Overview
Description
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C7H6F3N and a molecular weight of 161.12 g/mol. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with a trifluoromethyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclobutane derivatives and trifluoromethylating agents.
Trifluoromethylation: The cyclobutane ring is trifluoromethylated using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Cyanation: The trifluoromethylated cyclobutane undergoes cyanation to introduce the cyano group, often using reagents like hydrogen cyanide or sodium cyanide.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to amines.
Substitution: Substitution reactions can occur at the trifluoromethyl group or the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness: 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile is unique due to its combination of trifluoromethyl and cyano groups on the cyclobutane ring, which imparts distinct chemical and physical properties compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its continued study and development may lead to new discoveries and innovations in multiple fields.
Properties
CAS No. |
16200-77-4 |
---|---|
Molecular Formula |
C7H6F3N |
Molecular Weight |
161.1 |
Purity |
95 |
Origin of Product |
United States |
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